molecular formula C8H7Cl2N3S B13300690 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13300690
M. Wt: 248.13 g/mol
InChI Key: OONRAVDZNMYXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a dichlorothiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-acetyl-2,5-dichlorothiophene with hydrazine derivatives. One common method includes the condensation of 3-acetyl-2,5-dichlorothiophene with methylhydrazine under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorothiophene moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to interact with cytochrome P450 enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dichlorothiophene moiety enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7Cl2N3S

Molecular Weight

248.13 g/mol

IUPAC Name

5-(2,5-dichlorothiophen-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H7Cl2N3S/c1-13-7(11)3-5(12-13)4-2-6(9)14-8(4)10/h2-3H,11H2,1H3

InChI Key

OONRAVDZNMYXPC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(SC(=C2)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.